molecular formula C16H14ClN3O3S2 B2706130 2-(benzenesulfonyl)-N'-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetohydrazide CAS No. 922923-70-4

2-(benzenesulfonyl)-N'-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetohydrazide

Cat. No. B2706130
CAS RN: 922923-70-4
M. Wt: 395.88
InChI Key: UAGKUBIXMYQHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzenesulfonyl)-N'-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, BMBTAH, and has been synthesized using different methods.

Scientific Research Applications

Antitumor Activity

Compounds bearing the benzothiazole and sulfonamide moieties have been synthesized and tested for their antitumor activities. For example, novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown remarkable activity and selectivity toward certain cancer cell lines, such as non-small cell lung cancer and melanoma. The structure-activity relationships highlighted the importance of specific substitutions on the benzothiazole scaffold for enhancing antitumor efficacy (Sławiński & Brzozowski, 2006).

UV Protection and Antimicrobial Applications

Derivatives with sulfonamide moieties have been utilized for UV protection and antimicrobial finishing of cotton textiles. The incorporation of these compounds into cotton fabrics significantly improved their UV protective abilities and endowed the fabrics with antimicrobial properties, demonstrating their potential in textile applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Antimicrobial Agents

Research on new pyridine derivatives incorporating benzothiazole and sulfonamide groups has revealed their potential as antimicrobial agents. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, showing effectiveness against various microbial strains (Patel & Agravat, 2007).

Anticancer Evaluation

The synthesis of benzimidazole derivatives linked with benzothiazole and sulfonamide groups has been explored for anticancer applications. These compounds have undergone in vitro evaluation for anticancer activity, indicating moderate to significant efficacy against various cancer cell lines. This research suggests the therapeutic potential of these derivatives in cancer treatment (Salahuddin et al., 2014).

Development of Selective Ionic Sensors

Benzenesulfonohydrazide derivatives have been synthesized and used in the development of selective ionic sensors, such as those for detecting heavy metal ions like cobalt (Co2+). These sensors demonstrate high sensitivity and selectivity, showcasing the utility of sulfonamide derivatives in environmental monitoring and analysis (Hussain et al., 2018).

properties

IUPAC Name

2-(benzenesulfonyl)-N'-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-10-12(17)7-8-13-15(10)18-16(24-13)20-19-14(21)9-25(22,23)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGKUBIXMYQHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NNC(=O)CS(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.